molecular formula C16H11BrO3 B3821283 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione

2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione

Cat. No. B3821283
M. Wt: 331.16 g/mol
InChI Key: CWLVAKDSHOSRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione, also known as BRINZOLAMIDE, is a carbonic anhydrase inhibitor used in the treatment of glaucoma. It is a potent inhibitor of the carbonic anhydrase enzyme, which plays a crucial role in the production of aqueous humor in the eye.

Mechanism of Action

2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione inhibits the carbonic anhydrase enzyme in the ciliary body of the eye, which reduces the production of aqueous humor. This leads to a decrease in intraocular pressure, which is the main therapeutic effect of 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione inhibits the carbonic anhydrase enzyme, which is involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione lowers intraocular pressure, which is the main therapeutic effect of the drug. 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione has no known systemic effects and is well tolerated by most patients.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione is a potent inhibitor of the carbonic anhydrase enzyme, which makes it a useful tool for studying the role of this enzyme in the production of aqueous humor in the eye. However, its specificity for carbonic anhydrase limits its usefulness in studying other biological processes.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione. One area of research is the development of new carbonic anhydrase inhibitors with improved specificity and potency. Another area of research is the development of new formulations of 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione that can be administered less frequently than the current formulation, which requires twice-daily dosing. Additionally, research could be conducted on the use of 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione in combination with other glaucoma medications to improve treatment outcomes.

Scientific Research Applications

2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione is used in the treatment of glaucoma, a condition characterized by increased intraocular pressure due to the accumulation of aqueous humor in the eye. It is a potent inhibitor of the carbonic anhydrase enzyme, which plays a crucial role in the production of aqueous humor. By inhibiting this enzyme, 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione reduces the production of aqueous humor, thus lowering intraocular pressure.

properties

IUPAC Name

2-(4-bromophenyl)-2-(hydroxymethyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-11-7-5-10(6-8-11)16(9-18)14(19)12-3-1-2-4-13(12)15(16)20/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVAKDSHOSRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(CO)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-(hydroxymethyl)indene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione
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2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione

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